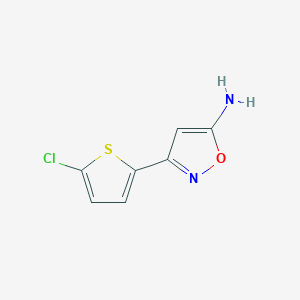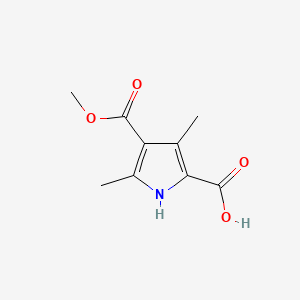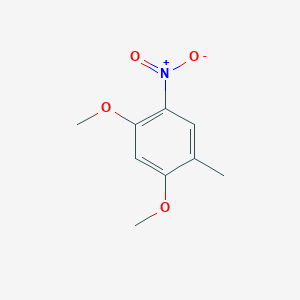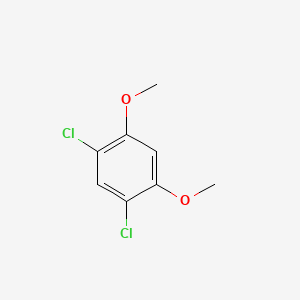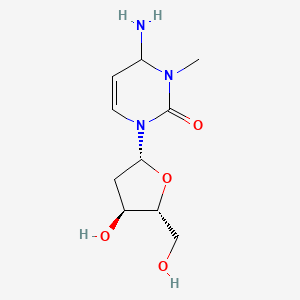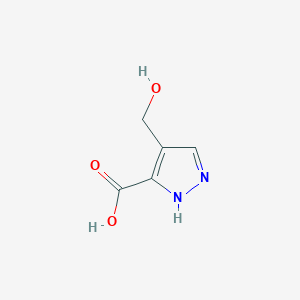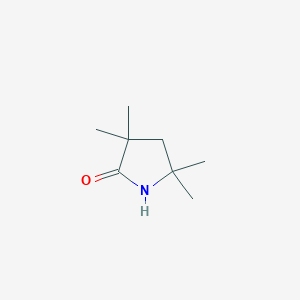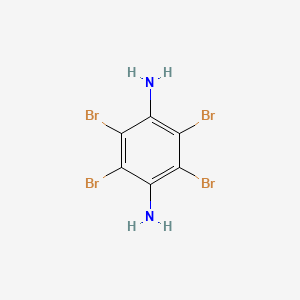
2,3,5,6-Tetrabromobenzene-1,4-diamine
Übersicht
Beschreibung
2,3,5,6-Tetrabromobenzene-1,4-diamine is an organic compound with the molecular formula C6H4Br4N2. It is a derivative of benzene, where four bromine atoms are substituted at the 2, 3, 5, and 6 positions, and two amino groups are substituted at the 1 and 4 positions.
Vorbereitungsmethoden
The synthesis of 2,3,5,6-Tetrabromobenzene-1,4-diamine typically involves the bromination of benzene derivatives followed by amination. One common method involves the reaction of 3,5-dinitrobromobenzene with tin metal powder in the presence of hydrochloric acid and ethanol. The reaction is carried out at elevated temperatures, around 100°C, for several hours . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,3,5,6-Tetrabromobenzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like n-butyllithium.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira cross-coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include n-butyllithium, potassium carbonate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrabromobenzene-1,4-diamine has several scientific research applications:
Materials Science: It is used in the development of flexible optical waveguides due to its unique optical properties and mechanical flexibility.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3,5,6-Tetrabromobenzene-1,4-diamine exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms and amino groups provide reactive sites for substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrabromobenzene-1,4-diamine can be compared with other similar compounds, such as:
1,2,4,5-Tetrabromobenzene: Similar in structure but lacks amino groups, making it less reactive in certain types of reactions.
1,3-Diamino-2,4,5,6-Tetrabromobenzene: Another derivative with different substitution patterns, leading to variations in chemical properties and applications.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrabromobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIMNQRGERYAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)N)Br)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536574 | |
| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50919-46-5 | |
| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


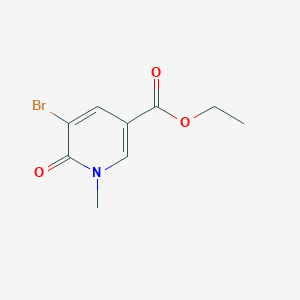
![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)
